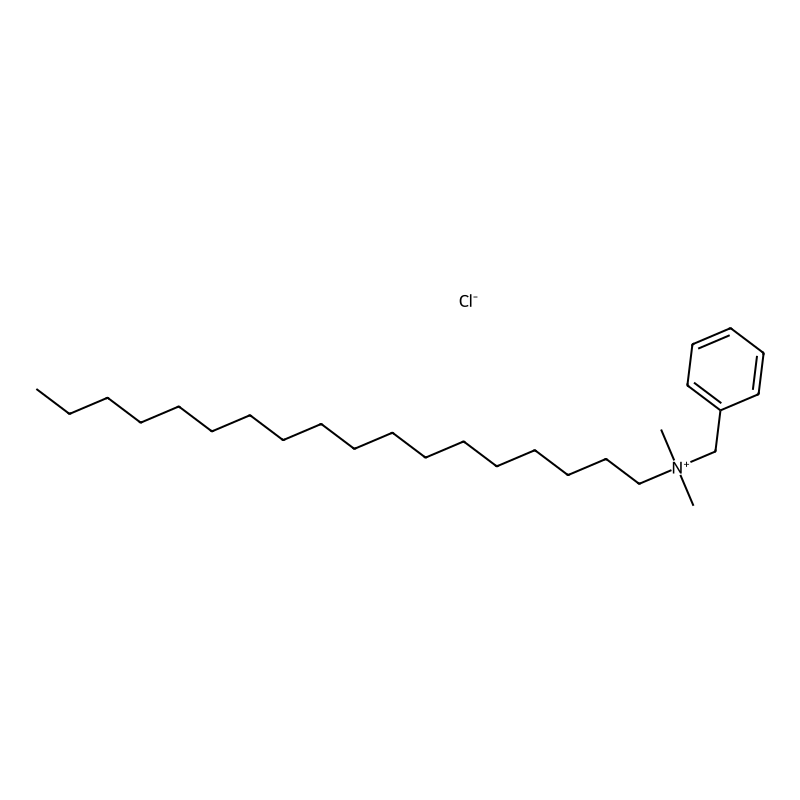

Stearyldimethylbenzylammonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SOL IN WATER, CHLOROFORM, BENZENE, ACETONE, XYLENE

Synonyms

Canonical SMILES

Stearyldimethylbenzylammonium chloride, also known as stearyl dimethyl benzyl ammonium chloride, is a quaternary ammonium compound with the chemical formula and a CAS number of 122-19-0. This compound appears as a white crystalline solid or a thick liquid with a mild odor. It is primarily utilized in various industrial applications due to its surfactant properties, including as a disinfectant, fabric softener, and dyeing assistant for acrylic fibers .

The primary mechanism of action of SDBC is related to its cationic surfactant properties. The positively charged ammonium head group can interact with negatively charged surfaces like bacterial membranes. This disrupts the membrane structure and integrity, leading to cell death []. SDBC might also interact with other biological molecules through electrostatic interactions.

Case Study

While specific case studies on SDBC's mechanism of action are not readily available, research on similar quaternary ammonium compounds demonstrates their antimicrobial activity against various bacteria [].

Antimicrobial Properties:

SDBC exhibits antimicrobial activity against various bacteria, fungi, and viruses. Researchers have investigated its potential for:

- Disinfecting surfaces and equipment in healthcare settings Source: [A study on the antimicrobial activity of stearyl dimethyl benzyl ammonium chloride: ].

- Preserving biological samples Source: [Preservation of Bacteria with Quaternary Ammonium Compounds: ].

Material Science Applications:

SDBC's properties make it useful in material science research for:

- Modifying surfaces to improve hydrophobicity (water repellency) and other characteristics Source: [Surface modification of silica nanoparticles with stearyldimethylbenzyl ammonium chloride for drug delivery].

- **Developing nanoparticles for various applications Source: [Synthesis and characterization of stearyldimethylbenzyl ammonium chloride modified magnetic silica nanoparticles for methylene blue adsorption].

Biological Research:

SDBC finds use in biological research for:

- Formation of Cationic Surfactants: It can react with anionic surfactants to form stable cationic-anionic complexes.

- Interaction with Biological Membranes: The compound can interact with lipid bilayers, leading to membrane disruption and antimicrobial activity.

- Quaternization Reactions: It can undergo further quaternization to form derivatives with different alkyl chains or functional groups, enhancing its properties for specific applications.

Stearyldimethylbenzylammonium chloride exhibits significant antimicrobial properties. It is effective against various bacteria and fungi, making it suitable for use in disinfectants and preservatives. Toxicological studies indicate that it is safe at low concentrations (typically below 5%) in cosmetic formulations but may cause irritation at higher concentrations . Its mechanism of action involves disrupting the microbial cell membrane, leading to cell lysis.

The synthesis of stearyldimethylbenzylammonium chloride typically involves the following methods:

- Quaternization Reaction: This method involves reacting stearyl amine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction can be summarized as:

- Direct Alkylation: Another approach is the direct alkylation of dimethylbenzylamine with stearyl bromide or iodide under controlled conditions.

These methods allow for the production of high-purity stearyldimethylbenzylammonium chloride suitable for industrial applications.

Uniqueness

Stearyldimethylbenzylammonium chloride is distinguished by its long carbon chain, which enhances its softening properties when used in textiles while maintaining effective antimicrobial activity. This unique combination makes it particularly valuable in both industrial and cosmetic applications compared to its shorter-chain counterparts.

Interaction studies have shown that stearyldimethylbenzylammonium chloride can effectively disrupt microbial membranes, leading to its application as an antimicrobial agent. Its interactions with other compounds can enhance its efficacy as a disinfectant. Research indicates that it may work synergistically with other quaternary ammonium compounds to improve antimicrobial activity .

Physical Description

Liquid; OtherSolid

Color/Form

SOLID OR VISCOUS LIQ, WHITE

Boiling Point

Density

GREATER THAN 1.1 @ 20 °C (SOLID)

LogP

UNII

Related CAS

GHS Hazard Statements

H302 (92.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (84.35%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (12.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (89.94%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (16.93%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (13.58%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1): ACTIVE

(Union Carbide). /Trade mark/ for specialty surfactants that are alcohol and ethoxylates, alkoxylates, sulfates, sulfonates, sulfosuccinates, or phosphate esters. /Triton/